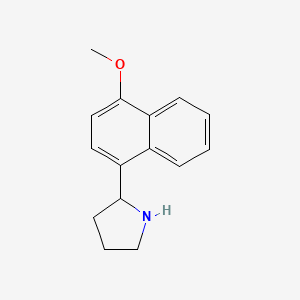

2-(4-Methoxynaphthalen-1-yl)pyrrolidine

Description

The Pyrrolidine (B122466) Moiety as a Privileged Scaffold in Synthetic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is considered a "privileged scaffold". Current time information in Derby, GB.wikipedia.org This designation stems from its recurring presence in a multitude of biologically active compounds, including a wide array of natural products and FDA-approved drugs. wikipedia.orgnih.gov The significance of the pyrrolidine moiety is rooted in several key features. Its sp³-hybridized carbon atoms provide a three-dimensional geometry that allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems. researchgate.netnih.gov This non-planar structure is a crucial feature in the design of molecules intended to interact with complex biological targets. researchgate.netnih.gov

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to the molecule's solubility and its ability to bind to biological macromolecules. nih.gov The pyrrolidine framework is a fundamental component of the amino acid proline, which plays a critical role in the structure and function of peptides and proteins. researchgate.net This natural precedent has inspired the synthesis of a vast number of pyrrolidine-containing compounds with diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and central nervous system-modulating effects. wikipedia.orgnih.gov The versatility of the pyrrolidine scaffold is further demonstrated by its use in asymmetric synthesis, where chiral pyrrolidine derivatives serve as highly effective catalysts and auxiliaries. nih.gov

Stereochemical Complexity and Conformational Dynamics of Substituted Pyrrolidines

The non-planar nature of the pyrrolidine ring gives rise to significant stereochemical complexity and intricate conformational dynamics. ontosight.airesearchgate.net The five-membered ring is not flat and exists in puckered conformations to relieve torsional strain. Current time information in Derby, GB.ontosight.ai These conformations are typically described as "envelope" or "twist" forms. ekb.eg The continuous interconversion between these puckered forms is known as pseudorotation, a low-energy process that allows the ring to dynamically alter its shape. researchgate.netontosight.ai

Contextualization of Naphthalene-Pyrrolidine Hybrid Structures in Chemical Research

The strategic combination of distinct chemical moieties to create hybrid molecules is a powerful approach in drug discovery and materials science. Naphthalene-pyrrolidine hybrid structures are of considerable interest because they bring together the desirable properties of both the pyrrolidine ring and the naphthalene (B1677914) system. ontosight.aiontosight.ai

Naphthalene, a bicyclic aromatic hydrocarbon, is a common structural motif in a variety of bioactive compounds and functional materials. ekb.egnih.gov Its rigid, planar structure and extended π-system can facilitate interactions with biological targets, such as enzymes and receptors, often through π-stacking and hydrophobic interactions. ekb.egnih.gov Naphthalene derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ekb.egnih.govijpsjournal.com

By combining the three-dimensional, stereochemically rich pyrrolidine scaffold with the flat, aromatic naphthalene core, chemists can generate novel molecular frameworks with unique spatial and electronic properties. ontosight.aiontosight.ai Research into such hybrids is often driven by the hypothesis that the two components can act synergistically, leading to enhanced biological activity or novel pharmacological profiles. ontosight.ai These hybrid structures are explored for their potential as therapeutic agents in various disease areas. ontosight.aiontosight.ai

While extensive research exists on pyrrolidine and naphthalene derivatives as separate classes of compounds, the specific compound 2-(4-Methoxynaphthalen-1-yl)pyrrolidine is not widely documented in publicly available scientific literature. Its chemical structure, featuring a pyrrolidine ring attached to a methoxy-substituted naphthalene group, suggests it would be of interest in medicinal chemistry for the reasons outlined above. The methoxy (B1213986) group on the naphthalene ring can further influence the electronic properties and metabolic stability of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxynaphthalen-1-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-9-8-12(14-7-4-10-16-14)11-5-2-3-6-13(11)15/h2-3,5-6,8-9,14,16H,4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPRFUNRGEIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 4 Methoxynaphthalen 1 Yl Pyrrolidine and Its Analogues

Direct Synthetic Routes and Precursors to 2-(4-Methoxynaphthalen-1-yl)pyrrolidine

One direct approach involves the reaction of carbonyl compounds, such as aromatic aldehydes, with 3-chloropropylamine (B7771022) to form an N-(3-chloropropyl)imine intermediate. lookchem.comorganic-chemistry.org This intermediate can then undergo an intramolecular cyclization facilitated by a chlorine-lithium exchange, leading to the formation of the 2-substituted pyrrolidine (B122466) ring. lookchem.com For the target compound, this would involve the initial condensation of 4-methoxy-1-naphthaldehyde (B103360) with 3-chloropropylamine hydrochloride.

Another viable strategy is the copper-catalyzed intermolecular carboamination of vinylarenes. nih.gov This method couples vinylarenes with reagents like potassium N-carbamoyl-β-aminoethyltrifluoroborates to form 2-arylpyrrolidines. nih.gov In this context, 1-methoxy-4-vinylnaphthalene (B3144147) would serve as the key precursor.

Furthermore, palladium-catalyzed carboamination reactions provide a route to N-aryl-2-allyl pyrrolidines from γ-(N-arylamino)alkenes and vinyl bromides, which could be adapted for related structures. nih.gov Biocatalytic methods using transaminases on ω-chloroketones also offer a direct and highly stereoselective route to 2-aryl pyrrolidines. nih.govacs.org

Table 1: Potential Precursors and Direct Routes for 2-Aryl Pyrrolidine Synthesis

| Precursor Type | Key Reactant(s) for Target Compound | Synthetic Method |

|---|---|---|

| Carbonyl Compound | 4-Methoxy-1-naphthaldehyde, 3-Chloropropylamine | Intramolecular Cyclization of Chloroimine lookchem.com |

| Vinylarene | 1-Methoxy-4-vinylnaphthalene | Copper-Catalyzed Carboamination nih.gov |

| ω-Chloroketone | 4-Chloro-1-(4-methoxynaphthalen-1-yl)butan-1-one | Transaminase-Triggered Cyclization nih.govacs.org |

| γ-Amino Alcohol | 4-Amino-4-(4-methoxynaphthalen-1-yl)butan-1-ol | Acid-Promoted Cyclization organic-chemistry.org |

Foundational Methodologies for Pyrrolidine Ring Construction

A wide array of synthetic methodologies has been developed for the construction of the pyrrolidine scaffold. These foundational techniques provide the basis for creating a diverse range of substituted pyrrolidines, including complex structures like this compound.

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions, in Pyrrolidine Synthesis

Among the most powerful and widely used methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction. nih.gov Specifically, the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene) provides a direct and atom-economic route to the pyrrolidine ring, allowing for the controlled formation of multiple stereocenters.

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the decarboxylative condensation of α-amino acids with aldehydes or the opening of aziridine (B145994) rings. The reaction of these ylides with electron-deficient alkenes proceeds readily to afford highly functionalized pyrrolidines. nih.gov This strategy has been successfully applied to the synthesis of complex molecules and spiro-fused pyrrolidines. nih.gov The versatility of this method allows for a broad scope of both the azomethine ylide and the alkene partner, enabling the synthesis of a diverse library of pyrrolidine derivatives.

Annulation Strategies for Nitrogen Heterocycles, including [3+2] and [4+2] Annulations

Annulation strategies provide convergent pathways for the construction of nitrogen heterocycles from simpler, acyclic precursors. These methods involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process to build the heterocyclic ring. Both [3+2] and [4+2] annulation reactions are employed for the synthesis of five- and six-membered N-heterocycles, respectively.

Divergent intermolecular coupling strategies have been developed that can be tuned to produce either pyrrolidines ([3+2] annulation) or piperidines ([4+2] annulation) from common starting materials like olefins and bifunctional sulfonamide reagents. The outcome of these reactions can often be controlled by adjusting reaction conditions such as solvent and the choice of halogenating agent, which dictates whether the reaction proceeds through a radical or polar cyclization pathway.

Reductive Approaches and Hydroamination Reactions

Reductive amination is a cornerstone of amine synthesis and is highly effective for constructing the pyrrolidine ring. This method typically involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like 2,5-dimethoxytetrahydrofuran) with a primary amine, followed by in situ reduction of the resulting imine or enamine intermediates. This approach is robust, high-yielding, and tolerant of various functional groups.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, offers another direct route. Intramolecular hydroamination of unsaturated amines is a particularly efficient method for forming N-heterocycles. organic-chemistry.org These reactions can be promoted by metal catalysts or Lewis acids and have been developed into highly stereoselective processes. organic-chemistry.org For instance, a two-step sequence involving an enantioselective Mannich reaction to create a bishomoallylic amine followed by a diastereoselective thermal hydroamination has been shown to produce highly substituted pyrrolidines.

Organocatalytic and Transition-Metal Catalyzed Methodologies

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral pyrrolidines. Both organocatalysis and transition-metal catalysis offer powerful tools to control stereochemistry.

Organocatalysis often employs small, chiral organic molecules, such as proline and its derivatives, to catalyze reactions. These catalysts are attractive due to their low toxicity, stability, and ready availability. Pyrrolidine-based organocatalysts are particularly effective in asymmetric Michael additions of aldehydes to nitroolefins, a key step in many pyrrolidine syntheses.

Transition-metal catalysis utilizes complexes of metals like palladium, copper, rhodium, and iridium to facilitate a wide range of transformations. organic-chemistry.orgnih.govnih.gov Palladium-catalyzed carboamination of unsaturated amines has been used to synthesize N-aryl-2-substituted pyrrolidines with high diastereoselectivity. nih.gov Copper complexes are effective in catalyzing intramolecular C-H amination and coupling reactions of vinylarenes to form 2-arylpyrrolidines. organic-chemistry.orgnih.gov Rhodium and iridium catalysts have been instrumental in the highly enantioselective hydrogenation of cyclic enamines and arylation of imines, providing access to chiral pyrrolidines. organic-chemistry.org

Table 2: Comparison of Catalytic Methodologies in Pyrrolidine Synthesis

| Catalysis Type | Catalyst Examples | Typical Reactions | Advantages |

|---|---|---|---|

| Organocatalysis | Proline, Diarylprolinol Ethers | Michael Addition, Aldol (B89426) Reaction | Metal-free, low toxicity, readily available |

| Transition-Metal | Pd, Cu, Rh, Ir, Au Complexes | Carboamination, C-H Amination, Cycloaddition, Hydroamination | High efficiency, high stereoselectivity, broad scope |

Biocatalytic Transformations for Pyrrolidine Scaffolds

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules. Enzymes offer exquisite selectivity under mild reaction conditions. For pyrrolidine synthesis, imine reductases (IREDs) and transaminases are particularly valuable.

Researchers have identified stereocomplementary IREDs that can reduce sterically hindered 2-aryl-substituted pyrrolines to the corresponding (R)- or (S)-pyrrolidines with excellent enantioselectivity (>99% ee) and good yields. acs.org This biocatalytic reduction provides a green alternative to chemical methods that often require harsh conditions or expensive metal catalysts. acs.org

Similarly, transaminases have been used in cascades where an ω-chloroketone is first aminated to a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield enantiopure 2-substituted pyrrolidines and piperidines. nih.govacs.org This method has been successfully applied to synthesize various 2-arylpyrrolidines with high enantiomeric excess. acs.org

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrolidine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This is particularly advantageous in the synthesis of heterocyclic compounds like pyrrolidines.

One of the most prominent applications of MAOS in pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govnih.govresearchgate.net This reaction allows for the rapid construction of the pyrrolidine ring. For the synthesis of this compound, a plausible MAOS approach would involve the reaction of an azomethine ylide with 1-methoxy-4-vinylnaphthalene. The azomethine ylide can be generated in situ from the condensation of an α-amino acid, such as sarcosine, with an aldehyde.

Under microwave irradiation, this cycloaddition can be completed in a matter of minutes, whereas conventional heating might require several hours. researchgate.net The efficiency of the microwave-assisted approach has been demonstrated in the synthesis of various pyrrolidine-fused chlorin (B1196114) derivatives and other complex heterocyclic systems. mdpi.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,3-Dipolar Cycloaddition

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Yields | Moderate to Good | Often Higher |

| Side Reactions | More prevalent | Minimized |

| Energy Efficiency | Lower | Higher |

Multicomponent Reactions for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making them ideal for the synthesis of libraries of compounds for drug discovery. mdpi.com

The synthesis of polysubstituted pyrrolidines is well-suited for MCRs. A common approach is the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with an electron-deficient alkene, which can be performed as a three-component reaction involving an α-amino acid, an aldehyde, and a dipolarophile. nih.gov For a target like this compound, a potential MCR could involve 4-methoxy-1-naphthaldehyde, an amino acid, and a suitable dipolarophile followed by subsequent chemical transformations.

The versatility of MCRs allows for the introduction of various substituents on the pyrrolidine ring, providing access to a wide range of analogues. nih.gov While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the literature, the general applicability of these methods to aryl-substituted pyrrolidines suggests its feasibility. rsc.org

Integration and Functionalization of Naphthalene (B1677914) Moieties in Pyrrolidine Structures

The naphthalene ring system is a common feature in many biologically active compounds. Its integration into a pyrrolidine scaffold can be achieved either by starting with a naphthalene-containing building block or by functionalizing a pre-formed pyrrolidine ring with a naphthalene group.

In the context of synthesizing this compound, a key starting material would be 4-methoxy-1-naphthaldehyde or a related naphthalene derivative. For instance, the synthesis of prolinamide-based organocatalysts often involves the coupling of proline derivatives with various amines, which could include aminonaphthalenes. researchgate.net

Furthermore, modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to attach a naphthalene moiety to a suitably functionalized pyrrolidine ring. While not directly applied to the target compound, these methods are standard for the formation of aryl-C and aryl-N bonds in complex molecules.

Stereoselective and Enantioselective Synthesis of this compound and Chiral Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of significant importance.

Chiral Auxiliaries and Ligand-Controlled Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral 2-arylpyrrolidines, chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, have been successfully employed. nih.gov The diastereoselective addition of a Grignard reagent to an imine derived from a chiral auxiliary can establish the desired stereocenter. nih.gov

Ligand-controlled asymmetric synthesis is another powerful strategy where a chiral ligand coordinates to a metal catalyst and directs the stereochemical course of the reaction. This approach has been widely used in the asymmetric synthesis of pyrrolidines through various transformations, including allylic alkylations and hydrogenations. The choice of ligand is crucial for achieving high enantioselectivity. nih.gov

Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess |

| Evans' Oxazolidinones | Alkylation, Aldol | >95% |

| (R)-Phenylglycinol | Grignard Addition to Imines | >90% |

| SAMP/RAMP Hydrazones | Alkylation | >95% |

Enzymatic and Organocatalytic Enantiocontrol

Enzymatic and organocatalytic methods offer green and efficient alternatives to metal-based catalysis for the synthesis of chiral compounds.

Enzymatic resolutions , particularly kinetic resolutions, utilize enzymes to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for the resolution of racemic alcohols and amines. researchgate.net A racemic mixture of this compound could potentially be resolved using an appropriate lipase (B570770) to selectively acylate one enantiomer. Enzymatic desymmetrization of meso-pyrrolidine derivatives is another powerful enzymatic strategy. researchgate.net

Organocatalysis employs small organic molecules to catalyze chemical transformations. Proline and its derivatives are well-known organocatalysts for a variety of asymmetric reactions, including Michael additions and aldol reactions, which can be key steps in the synthesis of substituted pyrrolidines. nih.govbeilstein-journals.org The asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can generate a key intermediate for the synthesis of chiral 2-substituted pyrrolidines with high enantioselectivity. nih.gov

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This can be achieved by using chiral starting materials, chiral reagents, or by substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.

In the context of pyrrolidine synthesis, 1,3-dipolar cycloaddition reactions often exhibit high diastereoselectivity. The relative stereochemistry of the newly formed stereocenters in the pyrrolidine ring can be controlled by the geometry of the azomethine ylide and the dipolarophile. researchgate.net Furthermore, multicomponent reactions can be designed to proceed with high diastereoselectivity, allowing for the construction of multiple stereocenters in a single step. nih.gov For instance, the reaction of an optically active phenyldihydrofuran with an N-tosyl imino ester and a silane (B1218182) reagent has been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov

Synthesis from Chiral Precursors (e.g., Proline and Hydroxyproline (B1673980) Derivatives)

The synthesis of optically pure this compound and its analogs frequently employs chiral precursors to establish the desired stereochemistry. L-proline and its derivatives, such as 4-hydroxy-L-proline, are particularly valuable starting materials due to their rigid pyrrolidine core and pre-existing stereocenter at the C-2 position. nih.govmdpi.com These "chiral pool" approaches leverage the inherent chirality of the starting material to direct the stereochemical outcome of the synthesis, obviating the need for chiral resolutions or asymmetric catalysis in later steps. nih.gov

A predominant strategy involves the functionalization of the C-2 position of the proline ring with the 4-methoxynaphthyl moiety. This is often achieved through the addition of a nucleophilic 4-methoxynaphthyl organometallic species to an electrophilic proline derivative.

One common approach involves the preparation of an N-protected proline derivative, such as N-Boc-L-proline methyl ester, which can then react with an organometallic reagent. For instance, a Grignard reagent, prepared from 1-bromo-4-methoxynaphthalene (B134783) and magnesium, can be added to the proline ester. This reaction typically proceeds through a ketone intermediate, which is subsequently reduced to an alcohol. The resulting hydroxyl group can then be removed through a variety of deoxygenation methods, followed by the removal of the N-protecting group to yield the target compound. The stereoselectivity of the Grignard addition can be influenced by the nature of the N-protecting group and the reaction conditions.

Alternatively, the addition of organometallic reagents to proline-derived imines or N-acyliminium ions offers another route to 2-arylpyrrolidines. rsc.org For example, an N-protected prolinol can be oxidized to the corresponding aldehyde, which is then converted to an imine. The addition of a 4-methoxynaphthyl lithium or Grignard reagent to this imine, followed by reduction and deprotection, would furnish this compound. The stereochemical outcome of the nucleophilic addition is often directed by the existing stereocenter at C-2.

The table below outlines a representative synthetic sequence starting from L-proline, highlighting the key transformations and intermediates.

Table 1: Representative Synthesis of this compound from L-Proline

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |

| 1 | L-Proline | (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-L-proline | >95 |

| 2 | N-Boc-L-proline | CH₃I, K₂CO₃, DMF | N-Boc-L-proline methyl ester | 90-98 |

| 3 | 1-Bromo-4-methoxynaphthalene | Mg, THF | 4-Methoxy-1-naphthylmagnesium bromide | >90 |

| 4 | N-Boc-L-proline methyl ester | 4-Methoxy-1-naphthylmagnesium bromide, THF, -78 °C to rt | N-Boc-2-(4-methoxy-1-naphthoyl)pyrrolidine | 60-80 |

| 5 | N-Boc-2-(4-methoxy-1-naphthoyl)pyrrolidine | NaBH₄, MeOH | N-Boc-2-[(4-methoxynaphthalen-1-yl)(hydroxy)methyl]pyrrolidine | 85-95 |

| 6 | N-Boc-2-[(4-methoxynaphthalen-1-yl)(hydroxy)methyl]pyrrolidine | 1. Et₃SiH, TFA2. HCl/Dioxane | This compound | 70-85 |

Similarly, 4-hydroxy-L-proline can serve as a versatile starting material. The hydroxyl group at the C-4 position offers a handle for further functionalization or can be removed to yield the proline scaffold. The synthetic strategies are analogous to those using L-proline, with the additional consideration of protecting the hydroxyl group during the initial reaction steps.

The use of chiral precursors like proline and hydroxyproline derivatives is a robust and widely adopted strategy for the stereoselective synthesis of this compound and its analogs. The commercial availability of these starting materials in high enantiopurity makes this approach highly attractive for both academic research and industrial applications. mdpi.com

Computational and Theoretical Investigations of 2 4 Methoxynaphthalen 1 Yl Pyrrolidine and Pyrrolidine Naphthalene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For 2-(4-Methoxynaphthalen-1-yl)pyrrolidine, DFT calculations can provide a detailed understanding of its molecular structure, stability, and chemical reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. researchgate.netnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. scielo.org.mx

Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces. These visualize the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. Such information is invaluable for predicting how the molecule will interact with other chemical species, including potential reaction partners or biological receptors. nih.gov Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be calculated to quantify the molecule's reactivity. researchgate.net

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability, likely localized on the electron-rich naphthalene (B1677914) ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. |

| Electrostatic Potential | Distribution of charge on the molecular surface | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not rigid; rotation around single bonds allows it to adopt various conformations. Molecular modeling and conformational analysis are computational techniques used to identify the most stable conformations and to understand the energy landscape of the molecule. researchgate.net

These studies often begin with a systematic or random search of the conformational space to generate a wide range of possible structures. The energy of each conformation is then calculated using methods like molecular mechanics or quantum mechanics. The results can be plotted on a potential energy surface, which maps the energy of the molecule as a function of its geometry, typically defined by key dihedral angles.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Dihedral Angle (Naphthalene-Pyrrolidine) | The angle defining the rotation around the bond connecting the two ring systems. | Determines the overall shape and steric hindrance of the molecule. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Identifies stable conformers (energy minima) and transition states (saddle points). |

| Conformational Energy | The relative energy of different conformers. | Allows for the determination of the most populated conformers at a given temperature. |

Mechanistic Pathways of Synthetic Reactions via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reactants, transition states, and products, researchers can gain a detailed understanding of the reaction pathway and identify the factors that control the reaction's outcome. For the synthesis of this compound and related compounds, computational approaches can be used to explore potential synthetic routes and to optimize reaction conditions.

DFT calculations are commonly employed to map out the potential energy surface of a reaction. This involves locating the transition state structure, which is the highest point on the reaction pathway, and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

These studies can also provide insights into the role of catalysts, solvents, and other reaction conditions. For example, computational models can show how a catalyst interacts with the reactants to lower the activation energy or how the solvent stabilizes the transition state. This information is invaluable for designing more efficient and selective syntheses.

Quantitative Structure-Activity Relationships (QSAR) and In Silico Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and are applicable to understanding the biological activities of pyrrolidine-naphthalene systems. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ej-chem.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with the observed activity. niscpr.res.in

For a series of derivatives of this compound, molecular descriptors could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Once a statistically valid QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govproquest.com

In silico studies encompass a broader range of computational methods, including molecular docking, which predicts how a molecule binds to a biological target such as a protein or enzyme. nih.gov For this compound, docking studies could be used to predict its binding mode and affinity for a particular receptor, providing insights into its potential mechanism of action. niscpr.res.in

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |

| Steric | Molecular weight, volume, surface area, shape indices | Relates to the size and shape of the molecule and how it fits into a binding site. |

| Hydrophobic | LogP, molar refractivity | Quantifies the molecule's affinity for nonpolar environments, crucial for membrane permeability. |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular structure. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Profiling

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. rsc.org An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements over time. This provides a dynamic picture of the molecule's behavior, including its conformational changes and its interactions with its environment. nih.gov

For this compound, MD simulations can be used to assess its conformational stability in different solvents or in the presence of a biological target. By simulating the molecule over a period of nanoseconds or even microseconds, researchers can observe how it explores different conformations and identify the most stable and frequently occurring structures. nih.gov

When combined with a biological receptor, MD simulations can provide a detailed view of the binding process and the stability of the resulting complex. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. They can also be used to calculate the binding free energy, which is a measure of the binding affinity. This information is critical for understanding the molecular basis of the compound's biological activity and for designing improved analogs. nih.gov

Derivatization and Scaffold Modification of 2 4 Methoxynaphthalen 1 Yl Pyrrolidine for Enhanced Chemical Diversity

Functionalization of the Pyrrolidine (B122466) Nitrogen and Ring Carbons

The pyrrolidine ring of the 2-(4-methoxynaphthalen-1-yl)pyrrolidine scaffold offers reactive sites at the secondary amine nitrogen and the ring carbons, allowing for a wide range of chemical modifications.

Functionalization of the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is a nucleophilic center, making it amenable to a variety of standard N-functionalization reactions. These modifications are crucial for modulating the compound's polarity, basicity, and ability to form hydrogen bonds. Common strategies include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination.

N-Acylation: Formation of amides through reaction with acyl chlorides or carboxylic acids (using coupling agents), which can introduce diverse substituents and remove the basicity of the nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, a common functional group in bioactive molecules.

N-Arylation: Formation of a C-N bond with an aromatic partner, typically through transition-metal-catalyzed cross-coupling reactions.

Carbamate Formation: Reaction with chloroformates or isocyanates to produce N-carbamoyl derivatives, which can serve as protecting groups or introduce specific interaction points. nih.gov

A modular approach has been successfully used to generate libraries of 2-arylpyrrolidine-1-carboxamides, demonstrating the feasibility of diversifying the substituent at the nitrogen atom. nih.gov

Functionalization of the Pyrrolidine Ring Carbons:

While the nitrogen is the most readily functionalized position, the C-H bonds of the pyrrolidine ring carbons can also be modified, often using more advanced synthetic methods. These modifications allow for the introduction of substituents that can fine-tune the steric and electronic properties of the scaffold. Rhodium-catalyzed intermolecular C-H functionalization has been reported as a key step in the synthesis of complex, stereodefined β-arylpyrrolidines, showcasing a pathway to introduce functionality at positions other than the nitrogen or the alpha-carbon. nih.gov Metal-free direct C-H functionalization has also been explored to create pyrrolinium-based systems from pyrrolidine. rsc.org

Table 1: Representative Functionalization Reactions of the Pyrrolidine Moiety

| Reaction Type | Position | Reagents & Conditions | Resulting Functional Group |

| N-Acylation | Pyrrolidine N | R-COCl, Base | Amide |

| N-Sulfonylation | Pyrrolidine N | R-SO₂Cl, Base | Sulfonamide |

| N-Alkylation | Pyrrolidine N | R-X, Base or R-CHO, NaBH(OAc)₃ | Tertiary Amine |

| N-Carbamoylation | Pyrrolidine N | R-NCO | Urea |

| C-H Functionalization | Pyrrolidine Ring C | Rh₂(S-NTTL)₄, 4-aryl-1-sulfonyl-1,2,3-triazole | C-H Arylation/Alkylation |

Modifications to the Naphthalene (B1677914) Moiety

The 4-methoxynaphthalen-1-yl portion of the molecule provides additional opportunities for derivatization, primarily through modification of the methoxy (B1213986) group or by electrophilic substitution on the aromatic ring system.

Modification of the Methoxy Group:

The methoxy group is a key feature that can be readily transformed. The most common modification is O-demethylation to yield the corresponding naphthol. This transformation is significant as it unmasks a phenolic hydroxyl group, which can serve as a hydrogen bond donor and a handle for further functionalization (e.g., etherification, esterification). A variety of reagents are known to cleave aryl methyl ethers, with the choice depending on the substrate's sensitivity to acidic or nucleophilic conditions. wikipedia.org

Common demethylation reagents include:

Lewis Acids: Boron tribromide (BBr₃) is a highly effective, albeit strong, reagent for this purpose.

Protic Acids: Strong acids like hydrobromic acid (HBr) can be used, often at elevated temperatures. researchgate.net

Nucleophilic Reagents: Thiolates (e.g., sodium ethanethiolate) in polar aprotic solvents can effect demethylation.

Enzymatic Methods: Cytochrome P450 enzymes have been shown to catalyze the O-demethylation of methoxyflavones, suggesting a potential biochemical route. nih.gov

Electrophilic Aromatic Substitution:

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome is directed by the existing substituents. In this compound, the C4-methoxy group is a strong activating, ortho-, para-directing group, while the C1-pyrrolidinylalkyl group is a weaker activating, ortho-, para-director. For a 1-substituted naphthalene, EAS typically favors the C4 (para) position. wordpress.com Given that the C4 position is already occupied by a strongly activating methoxy group, electrophilic attack will be directed to other activated positions on that same ring (e.g., C2) or the adjacent ring (e.g., C5, C8). bartleby.comresearchgate.net The precise outcome can be influenced by steric hindrance and reaction conditions. wordpress.com

Table 2: Potential Modifications of the Naphthalene Moiety

| Reaction Type | Target Site | Typical Reagents | Potential Product |

| O-Demethylation | 4-Methoxy Group | BBr₃ in CH₂Cl₂ | 4-(Pyrrolidin-2-yl)naphthalen-1-ol |

| Nitration | Naphthalene Ring | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Halogenation | Naphthalene Ring | Br₂, FeBr₃ | Bromo-substituted derivative |

| Friedel-Crafts Acylation | Naphthalene Ring | RCOCl, AlCl₃ | Acyl-substituted derivative |

Synthesis of Pyrrolidine-Naphthalene Hybrid Scaffolds

The concept of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single chemical entity with a potentially synergistic or multi-target biological profile. mdpi.comrsc.org The this compound scaffold is an excellent starting point for creating such hybrids. The pyrrolidine nitrogen serves as a convenient attachment point for a second moiety, which can be introduced via the N-functionalization reactions described previously (e.g., acylation or alkylation).

By coupling the core scaffold with other known bioactive fragments, novel chemical entities can be generated. For instance, linking the scaffold to moieties known for specific biological activities can produce hybrids with unique therapeutic potential.

Table 3: Exemplar Strategies for Hybrid Scaffold Synthesis

| Core Scaffold | Linkage Chemistry | Attached Pharmacophore Example | Hybrid Molecule Class |

| This compound | Amide Bond Formation | 5-Nitro-2-furoic acid | Naphthalene-pyrrolidine-nitrofuran hybrid |

| This compound | N-Alkylation | 1-(2-Bromoethyl)-4-fluorobenzene | Naphthalene-pyrrolidine-fluorophenyl hybrid |

| This compound | Urea Formation | 4-Chlorophenyl isocyanate | Naphthalene-pyrrolidine-phenylurea hybrid |

Preparation of Complex Fused and Spirocyclic Systems Incorporating Pyrrolidine and Naphthalene Units

Beyond simple derivatization, the this compound framework can be incorporated into more complex, rigid structures such as fused and spirocyclic systems. These modifications significantly reduce the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

Fused Systems:

Fused-ring systems can be constructed by forming new rings that share one or more bonds with the existing pyrrolidine or naphthalene structures. thieme.de This can be achieved through intramolecular reactions. For example, if a suitable functional group is introduced onto the pyrrolidine nitrogen, an intramolecular cyclization onto the naphthalene ring (e.g., a Friedel-Crafts or Pictet-Spengler type reaction) could yield a tetracyclic fused system. The synthesis of polysubstituted fused pyrrolidines has been achieved via cycloaddition reactions, highlighting a potential route. rsc.org

Spirocyclic Systems:

Spirocycles are bicyclic compounds where the two rings are connected through a single shared carbon atom. The synthesis of spirocyclic pyrrolidines is a well-established field, often relying on 1,3-dipolar cycloaddition reactions between an azomethine ylide and a dipolarophile. nih.govnih.govresearchgate.netrsc.org A common strategy involves generating an azomethine ylide from the condensation of an α-amino acid with an aldehyde or ketone. To create a spirocycle from the target scaffold, one could envision a reaction where the pyrrolidine ring itself participates in a cycloaddition, or where a new spiro-fused pyrrolidine ring is constructed at the C2 position of the existing pyrrolidine.

Development of Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-diones, also known as succinimides, are a class of five-membered heterocyclic compounds with a broad range of biological activities. researchgate.net Derivatizing the this compound scaffold to include this dione (B5365651) functionality would provide access to a new class of compounds.

There are several synthetic pathways to achieve this transformation:

Cyclization of a Succinic Acid Precursor: A plausible route would involve the synthesis of 2-(4-methoxynaphthalen-1-yl)succinic acid. This precursor could then be cyclized, for instance by reaction with ammonia (B1221849) or a primary amine in the presence of a dehydrating agent or at high temperatures, to form the corresponding N-H or N-substituted pyrrolidine-2,5-dione.

Michael Addition to a Maleimide (B117702): An alternative strategy involves the Michael addition of a nucleophile to an N-substituted maleimide bearing the 4-methoxynaphthalen-1-yl group at the C3 position. This approach has been used to generate various pyrrolidine-2,5-dione derivatives. researchgate.net

Oxidation of the Pyrrolidine Ring: Direct oxidation of the pyrrolidine ring at the C2 and C5 positions could theoretically yield the dione. However, this is a challenging transformation that requires specific and selective oxidizing agents. The oxidation of cyclic amines to lactams is a known process, but oxidation to a succinimide (B58015) from a pyrrolidine is less common. researchgate.net

These synthetic strategies would yield novel derivatives incorporating the succinimide ring, a valuable pharmacophore, onto the naphthalene scaffold.

Applications of 2 4 Methoxynaphthalen 1 Yl Pyrrolidine and Its Derivatives in Catalysis and Chemical Transformations

Development and Utilization as Chiral Ligands for Asymmetric Catalysis

The development of 2-(4-methoxynaphthalen-1-yl)pyrrolidine-based structures is a direct extension of the pioneering work on diarylprolinol silyl (B83357) ethers. These catalysts function by creating a well-defined, chiral environment around a reactive center, effectively controlling the stereochemical outcome of a reaction. The core principle lies in the bulky group attached to the C2 position of the pyrrolidine (B122466) ring, which sterically shields one face of the catalytically active intermediate.

The 4-methoxynaphthalenyl group in this compound serves several key functions:

Steric Hindrance: The bulky naphthalene (B1677914) system provides significant steric bulk, which is crucial for establishing high levels of stereocontrol. It effectively blocks one of the enantiotopic faces of the intermediate, directing the approach of the incoming substrate to the less hindered side.

Electronic Tuning: The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can influence the electronic properties of the naphthalene ring system. This, in turn, can modulate the reactivity and stability of the catalytic intermediates.

π-π Interactions: The extended aromatic system of the naphthalene ring can engage in π-π stacking interactions with substrates that also contain aromatic moieties. These non-covalent interactions can help to rigidify the transition state, leading to enhanced enantioselectivity.

Derivatives, particularly the corresponding α-(4-methoxy-1-naphthalenyl)-2-pyrrolidinemethanol and its silyl ethers, are the most common forms used in catalysis. The silyl ether is particularly important as it prevents the formation of a stable N,O-acetal with aldehyde substrates, which would otherwise slow down the reaction, thereby maintaining high catalytic activity. orgsyn.org

Role in Organocatalytic Reactions

As derivatives of the Jørgensen-Hayashi catalysts, these compounds are quintessential organocatalysts, operating primarily through two key activation modes: enamine and iminium ion catalysis. chem-station.com This dual reactivity allows them to catalyze a wide spectrum of asymmetric transformations with high efficiency and stereoselectivity.

Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chiral catalyst directs the subsequent reaction of this enamine with an electrophile. A prominent example is the asymmetric Michael addition of aldehydes to nitroolefins. The bulky naphthalenyl group ensures that the electrophile attacks the enamine from a specific face, leading to the formation of a chiral product with high enantiomeric excess (ee). orgsyn.orgtcichemicals.com

Iminium Catalysis: When reacting with α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for attack by a nucleophile. nih.gov This activation is central to reactions like conjugate additions and cycloadditions. The steric shielding provided by the 4-methoxynaphthalenyl group is again critical, dictating the stereochemical outcome by controlling the trajectory of the incoming nucleophile. orgsyn.org

The performance of a closely related naphthyl-containing prolinol catalyst in the asymmetric Michael addition is summarized below, illustrating the high yields and selectivities achievable with this catalyst class.

| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|---|---|

| Propanal | β-Nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 |

| Butanal | β-Nitrostyrene | 10 | Toluene | 30 | 92 | 94:6 | 97 |

| Propanal | (E)-2-(2-nitrovinyl)thiophene | 10 | Toluene | 48 | 90 | 96:4 | 99 |

| Pentanal | (E)-1-nitro-2-p-tolylethene | 15 | DCM | 36 | 88 | 92:8 | 96 |

Data presented for a representative (S)-α-(naphthalen-1-yl)-α-phenyl-2-pyrrolidinemethanol silyl ether catalyst to illustrate typical performance.

Applications in Transition Metal-Mediated Transformations

While primarily known for their role in organocatalysis, chiral pyrrolidine derivatives, including this compound, can also serve as effective ligands in transition metal-catalyzed reactions. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, creating a chiral metallic complex that can mediate asymmetric transformations.

For instance, pyrrolidine-based ligands have been successfully employed in palladium-catalyzed reactions. In processes like the Tsuji-Trost allylation or C-H activation/alkenylation, the chiral ligand controls the stereochemistry of the resulting product. nih.govsci-hub.st The combination of the pyrrolidine nitrogen as a coordinating site and the bulky naphthalenyl group for steric direction makes these compounds promising candidates for creating highly selective catalysts. The ligand can render C-H bond activation steps reversible, allowing for regioselective functionalization that might otherwise be difficult to achieve. nih.govrsc.org The development of such ligand-assisted palladium catalysis enables the synthesis of complex, functionalized pyrrolidines from simpler aliphatic amines. nih.gov

Exploitation in the Synthesis of Advanced Intermediates and Complex Scaffolds

The true power of catalysts like this compound and its derivatives lies in their ability to facilitate the construction of complex molecular architectures from simple precursors. The chiral products of the reactions they catalyze are often valuable advanced intermediates for the synthesis of pharmaceuticals, natural products, and other biologically active compounds.

For example, the γ-nitroaldehydes produced from the organocatalytic Michael addition are versatile synthetic intermediates. The nitro group can be reduced to an amine, and the aldehyde can be oxidized, reduced, or subjected to olefination, providing access to a wide range of chiral building blocks. This strategy has been famously used in a very short total synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu), where an organocatalytic Michael addition was a key stereochemistry-defining step. chem-station.comtcichemicals.com

Furthermore, the pyrrolidine scaffold itself can be a central component of the final target molecule. Through reactions such as catalytic asymmetric 1,3-dipolar cycloadditions, these catalysts can be used to construct new, highly substituted pyrrolidine rings fused to other cyclic systems. nih.gov This approach allows for the rapid generation of molecular complexity and the creation of novel chemical scaffolds with potential applications in drug discovery. sci-hub.stnih.gov

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxynaphthalen-1-yl)pyrrolidine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring followed by aromatic substitution. A key step is the introduction of the 4-methoxynaphthalen-1-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Purity optimization requires careful selection of protecting groups (e.g., tert-butyl carbamate) and chromatographic purification techniques. Recrystallization using solvents like methanol/water mixtures can further enhance purity .

Q. How is the stereochemistry of this compound characterized?

Chiral resolution via diastereomeric salt formation or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is employed. Absolute configuration is confirmed using X-ray crystallography (via SHELX software for refinement ) and circular dichroism (CD) spectroscopy. Polarimetry and chiral HPLC with columns like Chiralpak IA/IB are standard for enantiomeric excess (ee) determination .

Q. What analytical techniques are critical for structural validation of this compound?

Key methods include:

- NMR : H and C NMR to confirm substitution patterns and ring conformation.

- HRMS : High-resolution mass spectrometry for molecular formula verification.

- FT-IR : Identification of functional groups (e.g., methoxy C-O stretch at ~1250 cm).

- XRD : Single-crystal X-ray diffraction for 3D structural elucidation .

Advanced Research Questions

Q. How does the methoxynaphthyl group influence the compound's reactivity in catalysis or medicinal applications?

The methoxynaphthyl moiety enhances π-π stacking interactions with aromatic residues in enzyme active sites, making it a potential scaffold for kinase inhibitors. In catalysis, its electron-donating methoxy group stabilizes transition states in asymmetric organocatalysis (e.g., Michael additions). Computational docking studies (using AutoDock Vina) and Hammett σ values can predict substituent effects on reactivity .

Q. What strategies address contradictory biological activity data in receptor binding studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or stereochemical impurities. Solutions include:

- Dose-response curves : Validate activity across multiple concentrations.

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics.

- Metabolic stability assays : Rule out off-target effects from degradation products .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

QSAR models (e.g., using MOE or Schrödinger Suite) correlate structural features (e.g., logP, polar surface area) with absorption and clearance. Molecular dynamics simulations (e.g., GROMACS) predict metabolic sites susceptible to cytochrome P450 oxidation. Substituent modifications (e.g., replacing methoxy with trifluoromethoxy) can enhance metabolic stability while retaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.